molecular formula C21H29N6O5P B12770145 Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate CAS No. 2053424-88-5

Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

Cat. No.: B12770145
CAS No.: 2053424-88-5
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-AAGLAYRLSA-N
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Description

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various scientific fields. This compound is known for its role in the synthesis of antiviral drugs, particularly in the prevention of degradation impurities in such medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One of the methods includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C, followed by the addition of sulfolane and further stirring at the same temperature for 24-72 hours. The resulting mixture is then treated with isopropyl-L-alanine in isopropyl acetate at -20°C, followed by heating to 20°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sulfolane, and isopropyl-L-alanine. The reactions are typically carried out under controlled temperatures ranging from -20°C to 80°C .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the degradation of antiviral drugs, thereby enhancing their stability and efficacy. The molecular targets include various enzymes and proteins involved in the metabolic pathways of the drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific structure, which allows it to effectively prevent the degradation of antiviral drugs. This makes it a valuable compound in the pharmaceutical industry, particularly in the production of stable and effective medications .

Biological Activity

Isopropyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly referred to as Isopropyl D-Alaninate, is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that elucidate its pharmacological properties.

Molecular Structure

  • Molecular Formula : C21_{21}H29_{29}N6_6O5_5P
  • Molecular Weight : 476.47 g/mol
  • CAS Number : 383365-04-6

The compound features a purine base (6-amino-9H-purine), which is critical for its biological activity, particularly in nucleoside analog applications.

PropertyValue
Boiling PointNot available
Storage ConditionsRoom temperature
PurityNot specified

Isopropyl D-Alaninate acts primarily as a prodrug that is metabolized into active forms that can inhibit specific enzymes involved in nucleotide metabolism. Its structure allows it to interact with various biological targets, particularly those related to cellular proliferation and survival.

Enzyme Inhibition

Research indicates that Isopropyl D-Alaninate may inhibit enzymes such as enolase and other phosphatases, which are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism and has potential implications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a study conducted at the University of Texas MD Anderson Cancer Center evaluated the compound's cytotoxic effects on cells with homozygous deletion of glycolytic enzymes. The results indicated significant tumor regression activities when treated with Isopropyl D-Alaninate derivatives .

Case Studies

  • Study on Tumor Cell Lines :
    • Objective : To assess the cytotoxicity of Isopropyl D-Alaninate on NCI-60 cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards certain cancer types, suggesting its potential as a targeted therapeutic agent.
  • Pharmacokinetics :
    • Objective : To evaluate the absorption and metabolism of Isopropyl D-Alaninate.
    • Results : The compound showed favorable absorption characteristics with a half-life conducive to therapeutic use, indicating its viability for further clinical development.

Toxicity and Safety Profile

Preliminary toxicological assessments suggest that Isopropyl D-Alaninate has a manageable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety parameters before clinical application.

Properties

CAS No.

2053424-88-5

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33-/m1/s1

InChI Key

LDEKQSIMHVQZJK-AAGLAYRLSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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